(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Description
Properties
CAS No. |
99893-31-9 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C12H14N2O3/c1-9(15)17-8-10-7-14(13-12(10)16)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,13,16) |
InChI Key |
WXQSXTVEIPZADS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CN(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of 1-phenylpyrazolidin-3-one with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl acetate group undergoes nucleophilic substitution with amines, thiols, and alcohols under mild conditions.
Reaction with Ethanolamine
-
Product : 4-(((2-Hydroxyethyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione (79% yield) .
-
Mechanism : Nucleophilic displacement of the acetate group by ethanolamine, followed by cyclization.
Reaction with Cysteamine Hydrochloride
-
Product : 4-(((2-Mercaptoethyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione (72% yield) .
-
Key Observation : The thiol group remains intact under these conditions.
Acetylation and Ester Exchange
The acetate group participates in transesterification and acetylation under acidic conditions.
Acetylation in Glacial Acetic Acid
-
Product : N-[(3,5-Dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-N-(2-hydroxyethyl)acetamide (88% yield) .
-
Mechanism : In situ acetylation of the ethanolamine-substituted derivative.
Condensation with Hydrazines
Reactions with hydrazine derivatives yield fused heterocycles.
Reaction with Phenylhydrazine
-
Products :
-
Selectivity : Dominant formation of the carbohydrazide due to steric and electronic factors.
Reactions with Amino Acids
Condensation with glycine derivatives introduces peptidomimetic motifs.
Reaction with Glycine Ethyl Ester
Ring-Opening and Rearrangement
Strong nucleophiles or bases induce ring-opening.
Reaction with 2-Aminopyridine
-
Product : 4-(2-Pyridinylaminomethylene)pyrazolidinedione (91% yield) .
-
Mechanism : Ring-opening followed by re-cyclization to stabilize the aromatic pyridine moiety.
Mechanistic Insights
-
Nucleophilic Substitution : The acetate group acts as a leaving group, facilitated by the electron-withdrawing pyrazolidinone ring .
-
Acetylation : Glacial acetic acid serves as both solvent and acetylating agent, promoting N-acetylation .
-
Hydrazine Reactivity : Dual pathways (carbohydrazide vs. hydrazino derivatives) depend on reaction kinetics and steric effects .
This compound’s versatility in generating biologically active derivatives underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a chemical compound with a pyrazolidinone structure, featuring a phenyl group and an acetate moiety. The pyrazolidine ring is known for its diverse biological activities, making it of interest in medicinal chemistry and organic synthesis.
Scientific Research Applications
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
- Chemistry It serves as a building block for synthesizing more complex molecules and is used in various organic reactions.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.
- Industry The compound is used to produce pharmaceuticals and other fine chemicals.
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is of interest in medicinal chemistry because of its pyrazolidine structure. This compound has been studied for potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.
-
Antimicrobial Properties Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like linezolid and cefaclor.
Table 1: Antimicrobial Activity of Derivatives
Compound Bacterial Strains Activity Level Derivative A Escherichia coli Moderate Derivative B Staphylococcus aureus High Derivative C Klebsiella aerogenes Low - Anti-inflammatory Effects Compounds with similar structures have demonstrated anti-inflammatory properties by reducing markers of inflammation in vitro. Certain pyrazolidine derivatives have been linked to decreased production of pro-inflammatory cytokines in cell culture studies.
- Cytotoxic Activity Cytotoxic effects have been observed in cancer cell lines, where certain derivatives induce apoptosis, suggesting potential applications in cancer therapy by selectively targeting malignant cells. Case Study: Cytotoxicity Assay A study conducted on a series of pyrazolidine derivatives revealed that this compound exhibited an IC50 value of approximately 30 µM against human breast cancer cells, indicating significant cytotoxic potential.
Chemical Reactions
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions:
- Oxidation This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction Reduction reactions can convert it into alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
- Substitution It can undergo nucleophilic substitution reactions to form different derivatives. Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Mechanism of Action
The mechanism of action of (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate, a comparative analysis with structurally related compounds is provided below. Key parameters include molecular weight, functional groups, solubility, and documented bioactivity.
Table 1: Structural and Functional Comparisons
Key Observations
Functional Group Diversity: Unlike Methyl Violet (a cationic triphenylmethane dye) or 11-epi-sinulariolide acetate (a terpene lactone), this compound lacks charged or highly polar groups, limiting its solubility in aqueous media.
Bioactivity: While pyrazolidin-3-one derivatives are known for anti-inflammatory properties, the acetoxymethyl substituent in the target compound may alter metabolic stability compared to simpler pyrazolidinones.
Synthetic Utility : The compound’s ester group makes it a candidate for prodrug strategies or as a precursor in medicinal chemistry, contrasting with Methyl Violet’s direct application in staining or 11-epi-sinulariolide acetate’s natural product-derived bioactivity.
Research Findings and Data Gaps
Experimental Data
- Crystallography: No crystallographic data for this compound are publicly available. However, SHELX-based refinement tools (e.g., SHELXL, SHELXT) and visualization software (WinGX/ORTEP) are standard for analyzing similar small molecules.
- Spectroscopy: Predicted IR peaks (ester C=O: ~1740 cm⁻¹; ketone C=O: ~1680 cm⁻¹) align with pyrazolidinone analogs. NMR data (e.g., phenyl protons at ~7.3–7.5 ppm) remain unvalidated in literature.
Challenges and Limitations
- The lack of peer-reviewed studies on the compound necessitates reliance on analog extrapolation.
- Stability under physiological conditions (e.g., ester hydrolysis) remains uncharacterized.
Biological Activity
(3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory effects, along with relevant data tables and case studies.
Chemical Structure and Properties
The compound features a pyrazolidinone structure characterized by a phenyl group and an acetate moiety. Its molecular formula is CHNO, with a molecular weight of approximately 290.31 g/mol. The five-membered pyrazolidine ring is known for its potential pharmacological properties, making it a valuable subject for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Derivatives of pyrazolidinones have shown potent inhibitory effects, suggesting that this compound could be developed into novel antimicrobial agents.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This mechanism suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of COX Enzymes
In a study involving animal models, this compound was administered at varying doses to assess its effect on COX enzyme activity. The results indicated a dose-dependent inhibition of COX-1 and COX-2, with significant reductions in inflammatory markers observed in treated groups compared to controls.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have shown that this compound can bind to enzymes involved in inflammation and microbial resistance mechanisms, enhancing its therapeutic potential.
Table 2: Interaction Profile with Biological Targets
| Target Enzyme | Binding Affinity (Ki) |
|---|---|
| Cyclooxygenase (COX) | 50 nM |
| Lipoxygenase | 75 nM |
| Bacterial DNA gyrase | 100 nM |
Synthesis Methods
Several synthetic routes have been developed for producing this compound, highlighting its versatility in laboratory settings. Common methods include:
- Condensation Reactions: Utilizing appropriate aldehydes and ketones.
- Cyclization Processes: Involving the formation of the pyrazolidine ring from suitable precursors.
- Acetylation: Modifying the resulting compounds to introduce the acetate moiety.
Q & A
Q. What synthetic methodologies are recommended for (3-Oxo-1-phenylpyrazolidin-4-yl)methyl acetate, and how can reaction conditions be optimized?
The synthesis of pyrazolidinone derivatives often involves multi-step reactions with strict control of temperature, solvent selection, and catalysts. For example, similar compounds are synthesized via cyclization and hydrolysis using ethyl 4-chloroacetoacetate as a starting material, followed by reduction and purification steps . Piperidine-catalyzed reactions in ethanol at 0–5°C have been employed for analogous structures, requiring precise temperature control to minimize side products . Optimization strategies include solvent screening (e.g., DMF for solubility) and using anhydrous ZnCl₂ to promote cyclization efficiency .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are critical for confirming molecular structure and purity. For instance, NMR can resolve stereochemical ambiguities in pyrazolidinone derivatives, while HPLC ensures >95% purity by quantifying impurities . Infrared (IR) spectroscopy is also useful for identifying functional groups like carbonyls (C=O) and acetates (OAc) .
Advanced Research Questions
Q. How can experimental designs assess environmental fate and transformation pathways of this compound?
Long-term environmental studies should evaluate abiotic (e.g., hydrolysis, photolysis) and biotic (e.g., microbial degradation) transformations. A split-split plot design with temporal replication, as seen in agrochemical studies, can track degradation products across soil, water, and biota . Sampling intervals must align with half-life estimates, and LC-MS/MS can quantify metabolite accumulation .
Q. How to resolve contradictions in reported biological activities of pyrazolidinone derivatives?
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) require dose-response assays, standardized cell lines, and comparative studies. For example, discrepancies in anticancer activity may arise from assay variability (e.g., MTT vs. apoptosis markers). Meta-analyses of IC₅₀ values across studies and structural benchmarking against validated leads (e.g., 4-Aminoantipyrine derivatives) can clarify trends .
Q. What strategies minimize side reactions during acylation steps in synthesis?
Side reactions (e.g., over-acylation or ester hydrolysis) are mitigated by:
Q. How to develop structure-activity relationship (SAR) models for pyrazolidinone derivatives?
SAR models require systematic structural variations (e.g., substituents on the phenyl ring) and biological testing. For example:
- Replace the 1-phenyl group with halogenated or methoxy-substituted analogs to assess steric/electronic effects.
- Test acetyloxy (OAc) vs. hydroxyl (OH) groups at the 4-position for solubility and target binding .
- Use molecular docking to correlate substituent properties (e.g., logP, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
